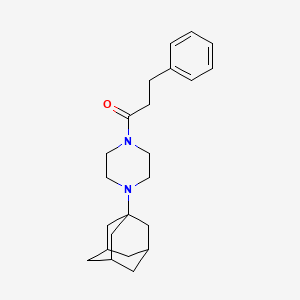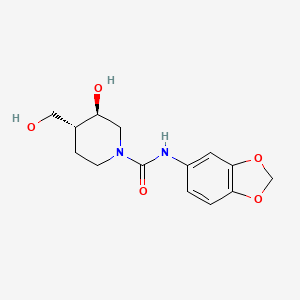![molecular formula C17H20N2O4S B5499498 N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5499498.png)
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, also known as PAK4 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor works by inhibiting the activity of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and invasion. N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor binds to the ATP-binding pocket of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide and prevents its activation, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has significant biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, the induction of apoptosis, and the suppression of tumor growth in vivo. In addition, N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor is its specificity for N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, which makes it an attractive tool for studying the role of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide in various cellular processes. However, one of the limitations of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor is its relatively low potency, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor, including the development of more potent and selective N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitors, the investigation of its therapeutic potential in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
合成法
The synthesis of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor involves several steps, including the reaction between 4-aminobenzenesulfonamide and 2-methoxy-1-methylethylamine to form N-(2-methoxy-1-methylethyl)-4-aminobenzenesulfonamide, followed by the reaction with 4-fluoro-3-nitrobenzoic acid to form N-(2-methoxy-1-methylethyl)-4-[(4-fluoro-3-nitrophenyl)sulfonamido]benzamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
科学的研究の応用
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide plays a crucial role in cancer cell proliferation, migration, and invasion, making it an attractive target for cancer therapy. In addition, N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, making it a potential target for the treatment of these diseases.
特性
IUPAC Name |
4-(benzenesulfonamido)-N-(1-methoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(12-23-2)18-17(20)14-8-10-15(11-9-14)19-24(21,22)16-6-4-3-5-7-16/h3-11,13,19H,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBUKOHGAOHLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxypropan-2-yl)-4-[(phenylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5499431.png)
![3-ethyl-5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499432.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5499440.png)
![2-hydroxy-2-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5499451.png)
![1'-(2-ethoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5499452.png)
![N-benzyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5499457.png)
![7-[2-(4-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5499469.png)
![2-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5499485.png)
![N,N-dimethyl-7-(1H-pyrazol-3-ylcarbonyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499491.png)
![4-(3,6-dihydropyridin-1(2H)-yl)-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5499493.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5499506.png)

